molecular formula C19H17ClN2OS B2451613 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide CAS No. 1448066-14-5

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Cat. No.: B2451613
CAS No.: 1448066-14-5
M. Wt: 356.87
InChI Key: HHOVRMLRZWDZSA-UHFFFAOYSA-N
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Description

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide are not well-characterized. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .

Preparation Methods

The synthesis of 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-(o-tolyl)thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

2-chloro-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-7-3-4-8-14(12)19-22-13(2)17(24-19)11-21-18(23)15-9-5-6-10-16(15)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOVRMLRZWDZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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